4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
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Description
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One application area for similar complex molecules involves the synthesis and characterization of novel derivatives for potential therapeutic applications. For example, the work by Antre et al. (2011) explored the development of new chemical entities with anti-inflammatory, analgesic, and antipyretic activities. This research involved synthesizing various derivatives and characterizing them through techniques like TLC and spectral data, underscoring the foundational process of creating and understanding new compounds in medicinal chemistry (R. V. Antre, A. Cendilkumar, D. Goli, G. Andhale, R. Oswal, 2011).
Corrosion Inhibition
Another relevant application is in the field of corrosion inhibition, where pyranopyrazole derivatives, akin to the structural complexity of the queried compound, are synthesized and studied for their protective capabilities against metal corrosion. The study by Yadav et al. (2016) examined two pyranopyrazole derivatives for their effectiveness in inhibiting mild steel corrosion in an HCl solution, demonstrating the broader utility of such compounds in industrial applications, beyond their biological activities (M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, 2016).
Properties
IUPAC Name |
4-methoxy-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-1-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-14-8-16(9-21(26)29-14)30-17-11-23(12-17)22(27)18-13-24(15-6-4-3-5-7-15)20(25)10-19(18)28-2/h3-10,13,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUCGLKVFQYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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